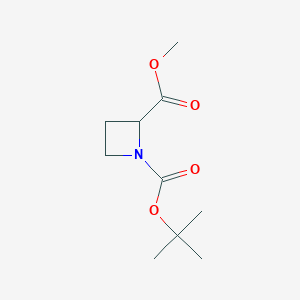

Methyl N-Boc-azetidine-2-carboxylate

Overview

Description

Methyl N-Boc-azetidine-2-carboxylate is a compound that is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds are of interest due to their presence in biologically active molecules and their use in the synthesis of peptides and other organic compounds. The azetidine ring is known for its ability to promote γ-turns in peptides, which is crucial for the biological activity of many peptide-based drugs .

Synthesis Analysis

The synthesis of azetidine derivatives has been explored in various studies. One approach involves the reaction of methyl 2-chloro-N-carbalkoxyglycinate with diazomethane to produce N-substituted aziridine-2-carboxylates, which can be further converted into derivatives of O-methylserine and S-methylcysteine . Another method includes the synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid using (S)-phenylglycinol as a resolving agent, highlighting the formation of the azetidine ring by intramolecular alkylation . Additionally, scalable syntheses of (S)-2-methylazetidine have been reported, one of which involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid, suitable for large-scale production .

Molecular Structure Analysis

Azetidine derivatives have a unique four-membered ring structure that imparts certain stereochemical and electronic properties to the molecule. The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, suggests a cis configuration based on previously published arguments, indicating the importance of stereochemistry in these compounds . The molecular structure of these azetidines is crucial for their biological activity and their ability to mimic certain amino acids like proline.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their reactive nature. For instance, the N-substituted aziridine-2-carboxylates can be transformed into amino acid derivatives, which are valuable in peptide synthesis . The intramolecular Mitsunobu reaction has been used to synthesize azetidine iminosugars from d-glucose, demonstrating the versatility of azetidine derivatives in forming complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The bench stability of (S)-2-methylazetidine as a crystalline (R)-(-)-CSA salt indicates good stability, which is essential for its practical use in synthesis . The enantiopure 2-methyl-azetidine-2-carboxylic acid's ability to be suitably N- and C-protected for peptide coupling also highlights its chemical versatility and the importance of protecting groups in modulating its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

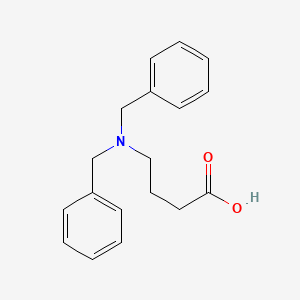

Synthesis of Novel Isomeric Analogs and Peptide Coupling Methyl N-Boc-azetidine-2-carboxylate is used in the synthesis of novel isomeric analogs of compounds like dl-proline. Soriano et al. (1980) reported the synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, utilizing a process that involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation (Soriano, Podraza, & Cromwell, 1980). Drouillat et al. (2012) described a practical synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid, highlighting its use in peptide coupling, which demonstrates its applicability in synthesizing quaternary amino acids suitably protected for further chemical reactions (Drouillat, Wright, Marrot, & Couty, 2012).

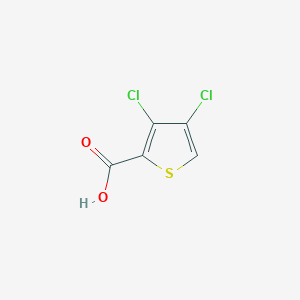

Development of Heterocyclic Amino Acid Derivatives The compound is pivotal in the synthesis of new heterocyclic amino acid derivatives. Gudelis et al. (2023) described the synthesis route for new heterocyclic amino acid derivatives containing azetidine and oxetane rings, highlighting the diversity and potential of these derivatives in chemical synthesis (Gudelis et al., 2023).

Preparation of Bench Stable, Crystalline Salts Dowling et al. (2016) presented two scalable syntheses for preparing bench stable, crystalline salts of (S)-2-methylazetidine, demonstrating the versatility and adaptability of compounds derived from methyl N-Boc-azetidine-2-carboxylate in various chemical environments (Dowling et al., 2016).

Pharmaceutical and Biological Applications

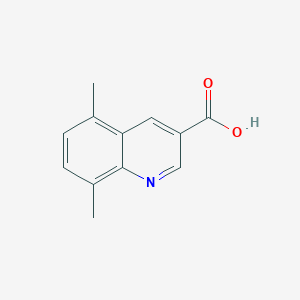

Synthesis of Pharmacologically Relevant Compounds The use of methyl N-Boc-azetidine-2-carboxylate extends to the synthesis of pharmacologically relevant compounds. Xu et al. (2020) reported the nickel-catalyzed trans-selective dicarbofunctionalization of endocyclic enecarbamates, which are precursors to fluorinated amino acids and oligopeptides containing azetidine, showing potential applications in pharmacological studies (Xu, Cheng, Luo, Wang, & Zhang, 2020).

Safety And Hazards

properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWUDHZVEBFGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564416 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-Boc-azetidine-2-carboxylate | |

CAS RN |

255882-72-5 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)